1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one
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Overview
Description
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one is a complex organic compound that features a 1,8-naphthyridine core, a piperidine ring, and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. For instance, the Friedländer approach using green strategies and hydroamination of terminal alkynes followed by Friedländer cyclization are common methods . Additionally, metal-catalyzed synthesis and ring expansion reactions of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one have been employed .
Industrial Production Methods: Industrial production methods for this compound often involve the use of water-soluble catalysts, such as Ir catalysts, which efficiently catalyze the synthesis in water under air atmosphere . This method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the 1,8-naphthyridine core .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) for multicomponent reactions . Additionally, oxidative addition of tetrakis(triphenylphosphine) palladium(0) species is used in some synthetic protocols .
Major Products: The major products formed from these reactions include various substituted 1,8-naphthyridines, which exhibit diverse biological activities and photochemical properties .
Scientific Research Applications
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for developing drugs with antibacterial, anticancer, and anti-inflammatory properties . In materials science, it finds applications as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .
Mechanism of Action
The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for its antiproliferative activity . Additionally, it forms hydrogen bonds with specific amino acids in target proteins, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridines and 1,6-naphthyridines . These compounds share the naphthyridine core but differ in their substitution patterns and biological activities.
Uniqueness: 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one is unique due to its specific combination of the 1,8-naphthyridine core, piperidine ring, and phenylpropanone moiety. This unique structure imparts distinct biological activities and photochemical properties, making it a valuable compound in both medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H23N3O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C22H23N3O/c26-21(11-8-17-5-2-1-3-6-17)25-15-12-18(13-16-25)20-10-9-19-7-4-14-23-22(19)24-20/h1-7,9-10,14,18H,8,11-13,15-16H2 |
InChI Key |
ABVHBYTZPHQOST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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